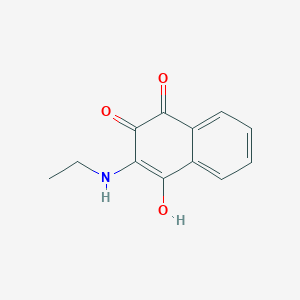

3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione

Description

Properties

CAS No. |

22158-42-5 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

3-(ethylamino)-4-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C12H11NO3/c1-2-13-9-10(14)7-5-3-4-6-8(7)11(15)12(9)16/h3-6,13-14H,2H2,1H3 |

InChI Key |

PUIAZTIKXRILNS-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C2=CC=CC=C2C(=O)C1=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated control systems and real-time monitoring .

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which 3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .

Comparison with Similar Compounds

Key Research Findings and Implications

Substituent Effects on Bioactivity: Bulky hydrophobic groups (e.g., in Atovaquone) enhance antiparasitic activity by improving membrane penetration .

Synthetic Challenges: Introducing ethylamino to naphthalene-1,2-dione likely requires selective amination, similar to methods used for cyclobutene diones .

Thermal Stability :

- High melting points (>250°C) in cyclobutene diones suggest thermal resilience , which may extend to naphthalene analogs.

Biological Activity

3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione, a derivative of naphthoquinone, has garnered attention for its diverse biological activities. This compound features an ethylamino group and a hydroxyl group that enhance its reactivity and potential interactions with biological systems. The following sections delve into its biological activity, including antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by a naphthalene backbone with an ethylamino substitution at the 3-position and a hydroxyl group at the 4-position. These modifications are crucial for its biological activity.

Antimicrobial Properties

Research indicates that naphthoquinone derivatives, including this compound, exhibit significant antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural characteristics.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, other naphthoquinone derivatives have demonstrated cytotoxic effects on human cancer cell lines such as H460 (lung), MDA-MB-231 (breast), and A2780 (ovarian) with IC50 values indicating potent activity . Although specific IC50 values for this compound were not detailed in the literature reviewed, its structural similarity to effective compounds suggests potential efficacy.

The mechanism of action for naphthoquinones typically involves interactions with cellular macromolecules such as DNA and proteins through non-covalent interactions like hydrogen bonding and π-π stacking. These interactions are essential for the compound's anticancer effects as they may disrupt cellular processes leading to apoptosis in cancer cells .

Synthesis Methods

Various synthetic routes have been explored to produce this compound. Common methods include:

- Nucleophilic Substitution : The ethylamino group can be introduced via nucleophilic substitution on a suitable precursor.

- Reduction Reactions : Starting materials such as naphthoquinones can be reduced to form the desired hydroxylated product.

- Oxidation Processes : Further modifications can enhance the biological properties of the compound through oxidation reactions.

Structure-Activity Relationship (SAR)

The unique ethylamino substitution at the 3-position is believed to enhance solubility and alter biological interactions compared to other naphthoquinones. This modification may lead to improved binding affinities with target biomolecules, thus increasing its therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,4-Naphthoquinone | Basic naphthoquinone structure | Known for strong electrophilic properties |

| Lawsone | Hydroxyl group at position 2 | Used in traditional medicine |

| Juglone | Hydroxyl group at position 5 | Exhibits antifungal properties |

| Menadione | Methyl substitution on naphthoquinone | Plays a vital role in blood clotting |

This compound distinguishes itself from these compounds due to its specific substitutions that may enhance its bioactivity.

Case Studies and Research Findings

Recent studies have highlighted the potential of naphthoquinone derivatives in cancer therapy. For example, derivatives similar to this compound have been shown to inhibit key enzymes involved in cancer progression . The exploration of these compounds continues to reveal promising results concerning their cytotoxicity and mechanism of action.

Q & A

Q. What are the optimal synthetic routes for 3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione, and how can purity be ensured?

The synthesis typically involves functionalizing naphthalene-1,2-dione derivatives with ethylamine. A two-step approach is recommended:

- Step 1 : React 4-hydroxynaphthalene-1,2-dione with ethylamine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethylamino group .

- Step 2 : Purify the product via column chromatography or recrystallization. Monitor reaction progress using TLC with a solvent system like n-hexane:ethyl acetate (9:1) .

- Purity Validation : Use HPLC or LC-MS to confirm purity (>95%) and ensure residual solvents or intermediates are below detection limits .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C) : Confirm the ethylamino group’s presence (δ ~2.5–3.5 ppm for CH₂ and NH protons) and aromatic protons (δ ~6.5–8.5 ppm) .

- IR Spectroscopy : Identify hydroxyl (O-H stretch ~3200–3500 cm⁻¹) and carbonyl (C=O stretch ~1650–1750 cm⁻¹) groups .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., 245.25 g/mol for C₁₂H₁₁NO₃) via high-resolution MS .

Q. How should preliminary toxicity screening be designed for this compound?

- In Vitro Assays : Test cytotoxicity using human hepatic (HepG2) and renal (HEK293) cell lines, with IC₅₀ calculations .

- In Vivo Models : Administer orally or intraperitoneally to rodents (e.g., rats) at 10–100 mg/kg doses. Monitor systemic effects (hepatic, renal) via serum biomarkers (ALT, creatinine) and histopathology .

- Controls : Include naphthalene derivatives (e.g., 1-methylnaphthalene) as comparators .

Advanced Research Questions

Q. What structural modifications enhance its bioactivity while minimizing toxicity?

- Substituent Analysis : Replace ethylamino with bulkier groups (e.g., tert-butyl) to improve metabolic stability. Compare analogs like 3-[(4-tert-butylcyclohexyl)methyl]-4-hydroxynaphthalene-1,2-dione (buparvaquone) .

- SAR Studies : Use molecular docking to assess interactions with target proteins (e.g., cytochrome bc₁ in parasites) .

- Toxicity Reduction : Introduce electron-withdrawing groups (e.g., Cl) at position 3 to reduce reactive oxygen species generation .

Q. How does the compound exhibit selectivity in biological systems (e.g., antiparasitic vs. mammalian targets)?

- Enzymatic Assays : Test inhibition of parasite-specific enzymes (e.g., Plasmodium lactate dehydrogenase) versus human homologs .

- Gene Expression Profiling : Use RNA-seq to identify differentially expressed genes in parasites (e.g., Babesia microti) exposed to the compound .

- Receptor Binding : Evaluate affinity for mammalian receptors (e.g., thyroid hormone receptor γ) using competitive binding assays .

Q. What strategies improve its stability under physiological conditions?

- Solubility Optimization : Use co-solvents (e.g., DMSO:PEG mixtures) to enhance aqueous solubility while avoiding precipitation .

- pH Stability : Conduct accelerated degradation studies at pH 2–9 (simulating GI tract and plasma). Monitor degradation products via LC-MS .

- Light/Temperature Sensitivity : Store lyophilized samples at -80°C in amber vials to prevent photodegradation .

Q. How can advanced analytical methods resolve contradictions in toxicity data?

- Dose-Response Analysis : Compare acute (24–72 hr) vs. chronic (28-day) exposure in rodents to identify threshold effects .

- Mechanistic Studies : Use metabolomics to differentiate on-target toxicity (e.g., mitochondrial dysfunction) from off-target effects .

- Cross-Species Validation : Test toxicity in human organoids (e.g., liver-on-a-chip) to reduce reliance on animal models .

Q. What methodologies quantify trace impurities in synthesized batches?

- HPLC-DAD/UV : Use a C18 column with gradient elution (water:acetonitrile + 0.1% TFA) to detect impurities at 254 nm .

- LC-MS/MS : Identify impurities like 3-(methylamino) analogs or oxidation byproducts with a Q-TOF mass spectrometer .

- Acceptance Criteria : Limit unspecified impurities to ≤0.5% and total impurities to ≤2.0% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.